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Compound of Interest

Compound Name: 2-Bromo-5-formyilthiazole

Cat. No.: B057339

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-5-formylthiazole (CsH2BrNOS), a key heterocyclic building block for researchers,
scientists, and professionals in drug development. This document collates available data for
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), offering a centralized resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-Bromo-5-
formylthiazole. Due to the limited availability of complete experimental datasets in peer-
reviewed literature, a combination of data from publicly accessible databases and predicted
values is presented.

Table 1: Nuclear Magnetic Resonance (NMR) Data

No complete, experimentally verified *H and 13C NMR data sets were found in the public
domain for 2-Bromo-5-formylthiazole. The following are predicted chemical shifts based on
computational models and analysis of similar thiazole structures. Experimental verification is
highly recommended.
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1H NMR (Predicted)

Proton Chemical Shift (3, ppm)
Thiazole H-4 ~8.5
Aldehyde CHO ~9.9

13C NMR (Predicted)

Carbon Chemical Shift (8, ppm)
Thiazole C-2 (C-Br) ~145
Thiazole C-4 ~150
Thiazole C-5 ~135
Aldehyde C=0 ~185

Table 2: Infrared (IR) Spectroscopy Data

Characteristic vibrational frequencies are predicted based on the functional groups present in
the molecule.

Vibrational Mode Predicted Frequency (cm™?)
C=0 Stretch (Aldehyde) 1680 - 1710

C=N Stretch (Thiazole ring) 1500 - 1600

C-H Stretch (Aromatic/Aldehyde) 2720 - 2820, 3000 - 3100
C-Br Stretch 500 - 600

Table 3: Mass Spectrometry (MS) Data

The following mass-to-charge ratios (m/z) have been reported for the electron ionization mass
spectrum of 2-Bromo-1,3-thiazole-5-carbaldehyde. The presence of bromine is indicated by the
characteristic isotopic pattern with peaks at M and M+2 of roughly equal intensity.
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m/z Relative Intensity (%) Assignment
191 ~98 [M]* (with 7°Br)
193 100 [M]* (with 81Br)

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for solid organic compounds
like 2-Bromo-5-formylthiazole are provided below. These are generalized procedures and
may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of 2-Bromo-5-formylthiazole.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCls, or Dimethyl sulfoxide-de, DMSO-de) in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube.
o Data Acquisition:

o Record *H and 3C NMR spectra on a Fourier transform NMR spectrometer (e.g., 400 MHz

or higher).

o For 'H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number
of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

o For 13C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are
typically required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Place a small, representative sample of solid 2-Bromo-5-formylthiazole directly onto the
ATR crystal.

o Apply consistent pressure using the instrument's pressure clamp to ensure good contact
between the sample and the crystal.

o Data Acquisition:
o Record the FT-IR spectrum over a typical range of 4000-400 cm™1.
o Collect a background spectrum of the clean, empty ATR crystal before running the sample.

o Acquire a sufficient number of scans (e.g., 16-32) and co-add them to improve the signal-
to-noise ratio.

Mass Spectrometry (MS)

e Sample Introduction:
o For a solid sample, direct insertion probe (DIP) analysis is a common method.

o Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas
chromatograph (GC-MS).

 lonization and Analysis:
o Utilize Electron lonization (EIl) at a standard energy of 70 eV.

o The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range
appropriate for the expected molecular weight (e.g., m/z 50-300).

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Bromo-5-formylthiazole.
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Caption: General workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-formylthiazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057339#spectroscopic-data-nmr-ir-ms-for-2-bromo-
5-formylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b057339?utm_src=pdf-body-img
https://www.benchchem.com/product/b057339#spectroscopic-data-nmr-ir-ms-for-2-bromo-5-formylthiazole
https://www.benchchem.com/product/b057339#spectroscopic-data-nmr-ir-ms-for-2-bromo-5-formylthiazole
https://www.benchchem.com/product/b057339#spectroscopic-data-nmr-ir-ms-for-2-bromo-5-formylthiazole
https://www.benchchem.com/product/b057339#spectroscopic-data-nmr-ir-ms-for-2-bromo-5-formylthiazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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